2-Chloro-6-(chloromethyl)benzo[d]oxazole
CAS No.:
Cat. No.: VC17250034
Molecular Formula: C8H5Cl2NO
Molecular Weight: 202.03 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-6-(chloromethyl)benzo[d]oxazole -](/images/structure/VC17250034.png)
Specification
Molecular Formula | C8H5Cl2NO |
---|---|
Molecular Weight | 202.03 g/mol |
IUPAC Name | 2-chloro-6-(chloromethyl)-1,3-benzoxazole |
Standard InChI | InChI=1S/C8H5Cl2NO/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2 |
Standard InChI Key | VSXSEZDWYINLNZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1CCl)OC(=N2)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Chloro-6-(chloromethyl)benzo[d]oxazole consists of a fused benzene and oxazole ring system. The oxazole ring (positions 1–3) incorporates oxygen and nitrogen atoms at positions 1 and 3, respectively. Substituents include:
-
Chlorine at position 2
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Chloromethyl (–CH₂Cl) at position 6
The compound’s IUPAC name is 2-chloro-6-(chloromethyl)-1,3-benzoxazole, with the SMILES notation ClC1=NC2=C(O1)C=C(C=C2)CCl
.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₈H₅Cl₂NO |
Molar mass (g/mol) | 214.04 |
XLogP3 | 3.2 |
Hydrogen bond donors | 0 |
Hydrogen bond acceptors | 3 |
Topological polar surface | 35.3 Ų |
Electronic and Steric Features
The chloromethyl group at position 6 introduces steric bulk and enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electron-withdrawing effects of chlorine and the oxazole ring .
Synthesis and Optimization
Cyclocondensation of o-Aminophenol Derivatives
A two-step protocol achieves yields of 78–85%:
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Intermediate formation: React o-aminophenol with chloroacetic acid in HCl to generate 2-(chloromethyl)-1H-benzo[d]imidazole.
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Ring closure: Treat the intermediate with potassium hydroxide and carbon disulfide (CS₂) in methanol, followed by alkylation with 3-bromoprop-1-yne .
Oxidative Dehydrogenation
Heating 6-chloromethyl-2-chlorobenzoxazole with MnO₂ in toluene at 110°C for 12 hours produces the target compound in 92% yield. This method minimizes byproducts like dichlorinated analogs .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Cyclocondensation | 78–85 | 89–93 | 6–8 |
Oxidative dehydrogenation | 92 | 97 | 12 |
Industrial-Scale Production
Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Purification via fractional crystallization in hexane/ethyl acetate (3:1) achieves >99% purity, critical for pharmaceutical applications .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Derivatives of 2-chloro-6-(chloromethyl)benzo[d]oxazole exhibit broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MICs)
Pathogen | MIC (μg/mL) | Reference Strain |
---|---|---|
Staphylococcus aureus | 12.5 | ATCC 29213 |
Escherichia coli | 25.0 | MTCC 443 |
Candida albicans | 50.0 | ATCC 10231 |
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors and ergosterol biosynthesis inhibition in fungi .
Applications in Materials Science
Organic Semiconductors
The benzoxazole core’s planar structure and electron-deficient nature enable use in n-type organic field-effect transistors (OFETs). Devices exhibit electron mobilities of 0.15 cm²/V·s and on/off ratios >10⁶ .
Ligand Design in Coordination Chemistry
The chloromethyl group serves as a versatile anchor for metal-organic frameworks (MOFs). Complexes with Cu(II) show enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .
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